2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide
Description
This compound features a multifaceted structure:
- Pyrrolidine-2,5-dione moiety: A cyclic diketone known to enhance solubility and metabolic stability in drug design.
- Imidazopyrazole core: A bicyclic heterocycle often associated with kinase inhibition and anticancer activity.
- Furan-2-yl substituent: An oxygen-containing heterocycle contributing to π-π stacking interactions in target binding.
- Acetamide linker: Facilitates conjugation of the pyrrolidinone and imidazopyrazole groups, enabling modular synthesis.
Synthesis likely involves coupling 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with a furan-substituted imidazopyrazole ethylamine intermediate, analogous to methods described for related compounds .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-14(11-21-16(24)3-4-17(21)25)18-5-6-20-7-8-22-15(20)10-12(19-22)13-2-1-9-26-13/h1-2,7-10H,3-6,11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYFMVJQMWPJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a dioxopyrrolidine moiety and an imidazopyrazole derivative, which are known for their diverse biological activities.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of related compounds containing the dioxopyrrolidine structure. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) exhibited broad-spectrum anticonvulsant activity across various animal seizure models. It demonstrated significant protection in tests such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, indicating its potential as a candidate for treating different types of epilepsy .
Antimicrobial Activity
The furan and imidazo[1,2-b]pyrazole components have been associated with antimicrobial properties. Compounds featuring these moieties have shown effectiveness against various bacterial strains, suggesting that modifications to the core structure could enhance antimicrobial efficacy .
The biological activity of this compound may involve several mechanisms:
- GABA Receptor Modulation : Similar compounds have been shown to interact with GABA receptors, enhancing inhibitory neurotransmission and providing anticonvulsant effects.
- Calcium Channel Blockade : Some derivatives may inhibit voltage-gated calcium channels, reducing neurotransmitter release and neuronal excitability.
- Antioxidant Properties : The furan ring is known for its antioxidant capabilities, potentially contributing to neuroprotective effects in seizure models.
Study 1: Anticonvulsant Efficacy
In a study evaluating AS-1's efficacy in seizure models, it was found that doses of 15 mg/kg to 60 mg/kg provided significant protection against PTZ-induced seizures. Additionally, combining AS-1 with valproic acid resulted in a synergistic effect, enhancing overall seizure control .
Study 2: Antimicrobial Testing
In vitro testing of compounds similar to this compound revealed notable activity against Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₃ |
| Molecular Weight | 318.34 g/mol |
| CAS Number | 2034484-10-9 |
| Anticonvulsant Activity | Effective in MES and PTZ tests |
| Antimicrobial Activity | Active against S. aureus |
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The table below compares key structural and hypothetical pharmacological properties of the target compound with analogs:
*ED50 values derived using Litchfield-Wilcoxon dose-effect analysis .
Key Observations :
Heterocyclic Substituents: The furan-2-yl group in the target compound may offer improved solubility over thiophen-2-yl (0.45 vs. 0.32 mg/mL) due to oxygen’s higher electronegativity. However, thiophene’s larger atomic radius could enhance hydrophobic binding .
Core Structure :
- The imidazopyrazole core (target compound) is structurally bulkier than pyrazole (Compound 189), possibly affecting target selectivity. Pyrazole derivatives often exhibit higher potency due to streamlined binding .
Pharmacokinetic Profiles: The pyrrolidine-2,5-dione moiety in the target compound likely enhances metabolic stability compared to non-cyclic amides, reducing first-pass metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
